
2,2,2-Trifluoro-1-(1-methylpyrazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one is a fluorinated organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a pyrazole ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole with a trifluoromethylating agent. One common method is the reaction of 1-methyl-1H-pyrazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of trifluoromethyl carboxylic acids.
Reduction: Formation of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethanol.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the ethanone moiety.
2,2,2-Trifluoro-1-(1H-pyrazol-3-yl)ethan-1-one: Lacks the methyl group on the pyrazole ring.
Uniqueness
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one is unique due to the presence of both the trifluoromethyl group and the ethanone moiety, which confer distinct chemical properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C6H5F3N2O |
|---|---|
Poids moléculaire |
178.11 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(1-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H5F3N2O/c1-11-3-2-4(10-11)5(12)6(7,8)9/h2-3H,1H3 |
Clé InChI |
LNXVXEDNOUJMML-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


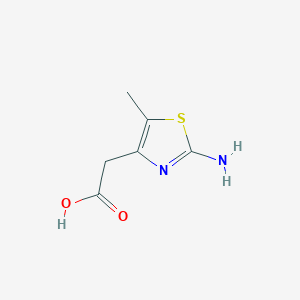
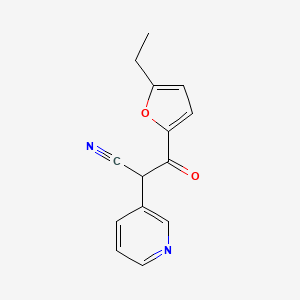



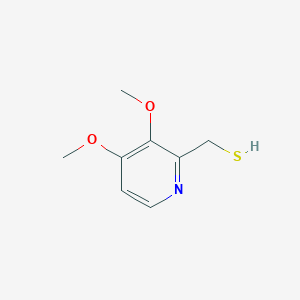
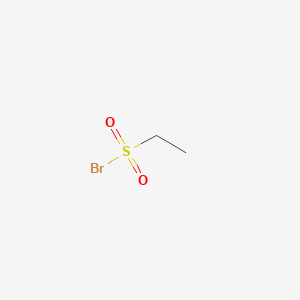
![7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride](/img/structure/B13519055.png)
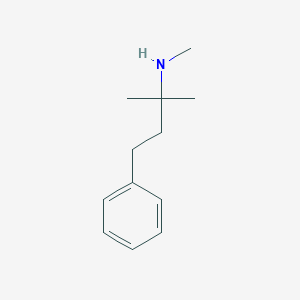
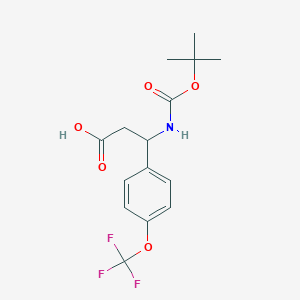
![1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea](/img/structure/B13519067.png)

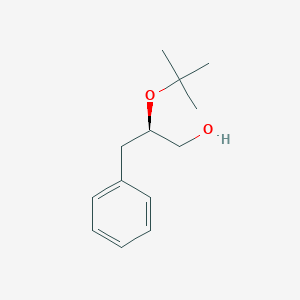
![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride](/img/structure/B13519092.png)
